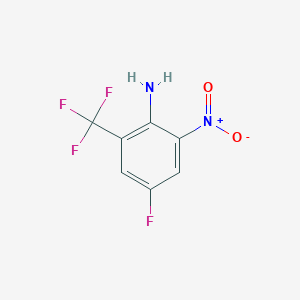

4-氟-2-硝基-6-(三氟甲基)苯胺

描述

Synthesis Analysis

The synthesis of compounds related to 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline, such as 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, involves multi-step processes including fluorination, substitution, and reduction steps with an overall yield of about 50% (Yang Shijing, 2013). These methods highlight the complexity and challenges in synthesizing fluorinated aniline derivatives.

Molecular Structure Analysis

Studies on related fluorinated anilines, such as 4-nitro-3-(trifluoromethyl)aniline, using spectroscopic techniques (FT-IR, FT-Raman) and theoretical methods (DFT), reveal detailed information on vibrational, structural, and electronic properties. Such analyses show the significant impact of substituent groups on molecular and electronic properties (S. Saravanan, V. Balachandran, K. Viswanathan, 2014). The presence of fluorine, amino, and nitro groups notably influences the geometry of the benzene ring and its vibration modes.

Chemical Reactions and Properties

Fluoromethyl-2,4,6-trinitrophenylsulfonate, a compound with a somewhat related structure, showcases the reactivity of fluorinated compounds, enabling the electrophilic introduction of CH2F groups into selected nucleophiles. This reactivity is pivotal for understanding the chemical behavior of fluorinated anilines and their utility in synthesizing monofluoromethyl derivatives (M. Reichel et al., 2021).

Physical Properties Analysis

The synthesis and study of compounds like 4-fluoro-3-(trifluoromethyl)aniline provide insights into the physical properties of fluorinated anilines, such as their solvatochromism, photophysical properties, and the effects of fluorination on molecular reactivity and stability. Theoretical studies complement experimental findings, offering a deeper understanding of the influence of fluorine atoms on compound properties (B. Revathi, V. Balachandran, B. Raja, K. Anitha, M. Kavimani, 2017).

科学研究应用

光谱分析和分子性质

4-氟-2-硝基-6-(三氟甲基)苯胺已被研究其光谱特性。Saravanan、Balachandran和Viswanathan(2014)的研究探讨了该化合物的傅里叶变换红外(FT-IR)和FT-拉曼光谱。他们进行了完整的振动分配和基本模式分析,还使用从头算和密度泛函理论方法研究了该化合物的振动、结构、热力学和电子性质。这项研究对于理解这类系统的分子和电子性质是重要的(Saravanan, Balachandran, & Viswanathan, 2014)。

非线性光学(NLO)材料的潜力

该化合物被确定为潜在用于非线性光学(NLO)材料的有用物质。Revathi等人(2017)对类似化合物进行了结合实验和理论振动分析。他们的研究提供了有关超共轭作用、HOMO-LUMO能隙、分子静电势和热力学函数的见解,这对于开发NLO材料是至关重要的(Revathi et al., 2017)。

抗分枝杆菌应用

在抗分枝杆菌研究中,Murugesan等人(2008)从3,4-二氟苯胺和3-氟-4-硝基苯胺合成了几种与4-氟-2-硝基-6-(三氟甲基)苯胺相关的化合物。他们评估了这些化合物对结核分枝杆菌的抗菌活性,并发现在体外和体内活性显著,表明这些化合物在治疗结核病中的潜力(Murugesan et al., 2008)。

合成化学和材料科学

该化合物在合成化学和材料科学领域也具有重要意义。例如,Kulszewicz-Bajer等人(2004)开发了一种涉及该化合物的新合成方法,这对于制备苯胺寡聚物是有价值的。这些寡聚物在电子学和材料科学等各个领域都有应用(Kulszewicz-Bajer, Różalska, & Kuryłek, 2004)。

安全和危害

作用机制

Target of Action

It is known that the compound can perform nucleophilic aromatic substitution , suggesting that it may interact with various biological targets.

Mode of Action

The ortho-substituted fluorine in 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline can perform nucleophilic aromatic substitution . This suggests that the compound may interact with its targets by substituting a nucleophile (a molecule that donates an electron pair) for a hydrogen atom in the target molecule. This can result in changes to the target molecule’s structure and function .

Biochemical Pathways

It is known that the compound can serve as a precursor for the synthesis of various bicyclic and tricyclic heterocycles , suggesting that it may influence multiple biochemical pathways.

Result of Action

Given its potential role in the synthesis of various heterocycles , it may have diverse effects depending on the specific context and targets involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline. For instance, the compound should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C to maintain its stability . Other factors, such as pH, presence of other chemicals, and specific biological environment, could also influence its action and efficacy .

属性

IUPAC Name |

4-fluoro-2-nitro-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4N2O2/c8-3-1-4(7(9,10)11)6(12)5(2-3)13(14)15/h1-2H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQNQGVENLOUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278845 | |

| Record name | 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-nitro-6-(trifluoromethyl)aniline | |

CAS RN |

344-29-6 | |

| Record name | 344-29-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one](/img/structure/B1267272.png)

![N-[2-(4-aminophenoxy)ethyl]acetamide](/img/structure/B1267279.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide](/img/structure/B1267281.png)